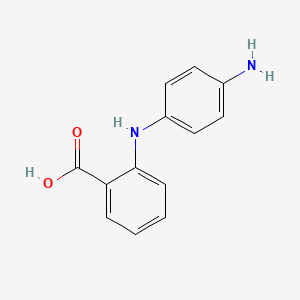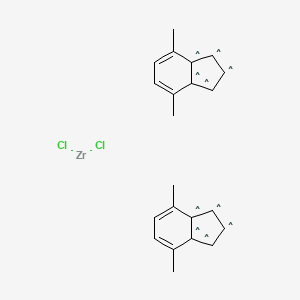
Bis(4,7-dimethylindenyl)zirconiumdichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4,7-dimethylindenyl)zirconiumdichloride is a chemical compound with the molecular formula C22H22Cl2Zr It is a metallocene complex, which means it contains a metal (zirconium) sandwiched between two cyclopentadienyl anions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4,7-dimethylindenyl)zirconiumdichloride typically involves the reaction of zirconium tetrachloride with 4,7-dimethylindenyl lithium. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then refluxed, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Bis(4,7-dimethylindenyl)zirconiumdichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium complexes.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often use reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields zirconium oxides, while substitution reactions can produce a variety of zirconium complexes with different ligands.
科学的研究の応用
Bis(4,7-dimethylindenyl)zirconiumdichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Medicine: Research is ongoing into its potential use in cancer treatment, as it can be used to deliver cytotoxic agents directly to tumor cells.
Industry: It is used in the production of high-performance materials, including specialty plastics and elastomers.
作用機序
The mechanism by which Bis(4,7-dimethylindenyl)zirconiumdichloride exerts its effects involves the coordination of the zirconium center with various ligands. This coordination can activate the ligands, making them more reactive and facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally involve the formation of stable zirconium-ligand complexes.
類似化合物との比較
Similar Compounds
Bis(cyclopentadienyl)zirconium dichloride: Similar structure but with cyclopentadienyl ligands instead of 4,7-dimethylindenyl.
Bis(indenyl)zirconium dichloride: Similar structure but with indenyl ligands instead of 4,7-dimethylindenyl.
Bis(4,7-dimethylindenyl)hafnium dichloride: Similar structure but with hafnium instead of zirconium.
Uniqueness
Bis(4,7-dimethylindenyl)zirconiumdichloride is unique due to the presence of the 4,7-dimethylindenyl ligands, which provide steric and electronic properties that can influence the reactivity and stability of the compound. This makes it particularly useful in applications where specific reactivity or stability is required.
特性
分子式 |
C22H22Cl2Zr |
|---|---|
分子量 |
448.5 g/mol |
InChI |
InChI=1S/2C11H11.2ClH.Zr/c2*1-8-6-7-9(2)11-5-3-4-10(8)11;;;/h2*3-7H,1-2H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
XFIIDQNAANWLFW-UHFFFAOYSA-L |
正規SMILES |
CC1=CC=C([C]2[C]1[CH][CH][CH]2)C.CC1=CC=C([C]2[C]1[CH][CH][CH]2)C.Cl[Zr]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B13818008.png)
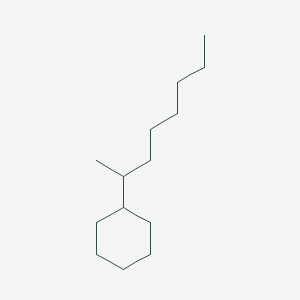
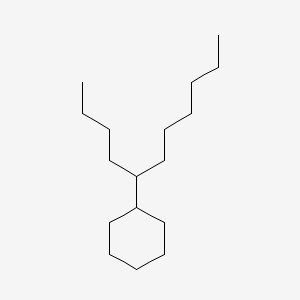
![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)
![3-hydroxy-2-[N-(1-hydroxybutan-2-yl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one](/img/structure/B13818024.png)

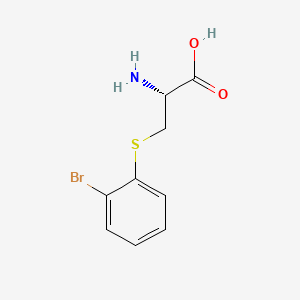
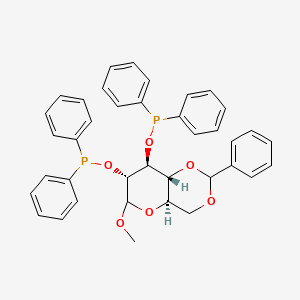
![tert-butyl N-[tert-butyl(methyl)amino]carbamate](/img/structure/B13818044.png)
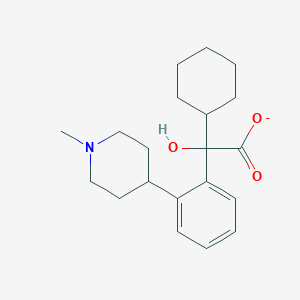
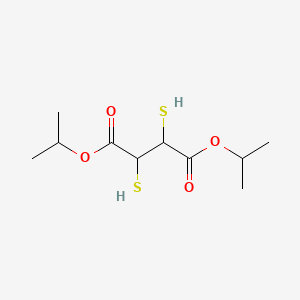
![[(1Z)-2-chloro-1-hepten-1-yl]arsonic acid](/img/structure/B13818066.png)

